Propiomazine

Beschreibung

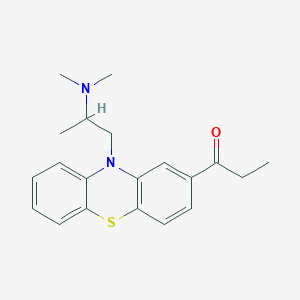

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1-[10-[2-(dimethylamino)propyl]phenothiazin-2-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N2OS/c1-5-18(23)15-10-11-20-17(12-15)22(13-14(2)21(3)4)16-8-6-7-9-19(16)24-20/h6-12,14H,5,13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVOIBTBFPOZKGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CC(C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1023520 | |

| Record name | Propiomazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Propiomazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

235-245 °C @ 0.5 MM HG | |

| Record name | PROPIOMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

SLOWLY OXIDIZED WHEN MOISTENED OR IN AQUEOUS SOLN ON PROLONGED EXPOSURE TO AIR &/OR LIGHT; 1 G SOL IN 4.5 ML WATER; FREELY SOL IN ALCOHOL; INSOL IN BENZENE /HYDROCHLORIDE/, 7.03e-03 g/L | |

| Record name | Propiomazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | PROPIOMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propiomazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

362-29-8 | |

| Record name | (±)-Propiomazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362-29-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propiomazine [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362298 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propiomazine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00777 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Propiomazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1023520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propiomazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.043 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROPIOMAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/242Z0PM79Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PROPIOMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Propiomazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014915 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

MP: 160-161 °C; CRYSTALS FROM ISOPROPANOL /MALEATE/, MP: 201-206 °C /HYDROCHLORIDE/, MP: 240-242 °C /METHIODIDE/ | |

| Record name | PROPIOMAZINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3275 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

Propiomazine's Mechanism of Action in the Central Nervous System: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiomazine, a phenothiazine (B1677639) derivative, exerts its effects on the central nervous system (CNS) through a complex multi-receptor antagonist profile. While primarily recognized for its sedative and antihistaminic properties, it also possesses antipsychotic features. This technical guide provides an in-depth exploration of this compound's mechanism of action, detailing its interactions with key neurotransmitter systems. Due to the limited availability of specific quantitative binding affinity data in publicly accessible literature, this guide focuses on its well-documented qualitative receptor antagonism, supported by detailed experimental protocols for the methodologies used to characterize such compounds. Visualizations of the core signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding of its pharmacodynamics.

Introduction

This compound is a first-generation antihistamine and a phenothiazine derivative with sedative, antiemetic, and weak antipsychotic properties.[1][2][3] Structurally related to promethazine, it is clinically used for the management of insomnia and for preoperative sedation and anxiety relief.[1][2] Its therapeutic effects and side-effect profile are a direct consequence of its engagement with a broad range of neurotransmitter receptors in the CNS. This guide delineates the current understanding of this compound's mechanism of action, with a focus on its receptor antagonism.

Receptor Binding Profile

This compound's pharmacodynamic profile is characterized by its antagonism of several key G-protein coupled receptors (GPCRs). This broad receptor interaction explains its diverse clinical effects, from sedation to potential antipsychotic activity.[1][3]

Data Presentation

| Receptor Family | Receptor Subtype(s) | Action | Implied Clinical Effect |

| Dopaminergic | D₁, D₂, D₄ | Antagonist | Antipsychotic effects, potential for extrapyramidal side effects |

| Serotonergic | 5-HT₂ₐ, 5-HT₂ | Antagonist | Antipsychotic effects, potential mitigation of extrapyramidal side effects |

| Histaminergic | H₁ | Antagonist | Potent sedation, antiemetic effects |

| Cholinergic | M₁-M₅ (Muscarinic) | Antagonist | Anticholinergic side effects (e.g., dry mouth, blurred vision) |

| Adrenergic | α₁ | Antagonist | Orthostatic hypotension, dizziness |

Core Mechanisms of Action in the CNS

This compound's effects on the CNS are a composite of its actions at multiple receptor systems.

-

Sedation and Hypnosis: The primary sedative and hypnotic effects of this compound are attributed to its potent antagonism of the histamine (B1213489) H₁ receptor.[3] Histamine is a key promoter of wakefulness in the CNS, and by blocking its action, this compound induces drowsiness.

-

Antipsychotic Effects: The antipsychotic properties of this compound, although weaker than typical neuroleptics, are thought to be mediated by its antagonism of dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors.[1][2] The blockade of D₂ receptors in the mesolimbic pathway is a hallmark of antipsychotic action. The concurrent potent 5-HT₂ₐ antagonism may contribute to a lower incidence of extrapyramidal symptoms compared to more selective D₂ antagonists.[1]

-

Anticholinergic and Anti-adrenergic Effects: this compound's antagonism of muscarinic acetylcholine (B1216132) receptors (M₁-M₅) and α₁-adrenergic receptors contributes to its side-effect profile, including dry mouth, blurred vision, and orthostatic hypotension.[1][3]

Signaling Pathways

The antagonism of these receptors by this compound leads to the inhibition of their respective downstream signaling cascades.

Dopamine D₂ Receptor Signaling Blockade

Dopamine D₂ receptors are Gαi-coupled GPCRs. Their activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. By acting as an antagonist, this compound prevents dopamine from binding to the D₂ receptor, thereby disinhibiting adenylyl cyclase and normalizing cAMP levels.

References

Propiomazine: A Comprehensive Receptor Binding Affinity Profile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiomazine is a first-generation antihistamine of the phenothiazine (B1677639) chemical class with pronounced sedative and hypnotic properties. While structurally related to antipsychotic phenothiazines, its primary clinical applications have been in the management of insomnia and as a pre-operative sedative. This distinct clinical profile is a direct consequence of its unique receptor binding affinity. This technical guide provides an in-depth analysis of this compound's interaction with various neurotransmitter receptors, presenting quantitative binding data, detailed experimental methodologies for affinity assessment, and an exploration of the associated signaling pathways.

Receptor Binding Affinity Profile

This compound exhibits a broad receptor binding profile, with its most potent activity at the histamine (B1213489) H1 receptor, which underlies its primary sedative effects. It also interacts with dopamine (B1211576), serotonin (B10506), muscarinic acetylcholine, and adrenergic receptors, which contributes to its side effect profile.[1] The binding affinities are summarized in the table below.

| Receptor | Ki (nM) | Source |

| Histamine H1 | ~2.3 | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| Serotonin 5-HT2A | ~67 | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| Dopamine D2 | ~160 | --INVALID-LINK--[2], --INVALID-LINK--[1] |

| Dopamine D1 | Moderate Affinity | --INVALID-LINK--[1] |

| Dopamine D4 | Moderate Affinity | --INVALID-LINK--[1] |

| Muscarinic M1-M5 | Moderate to Low Affinity | --INVALID-LINK--[1] |

Note: Ki is the inhibition constant, representing the concentration of a drug that will bind to half the available receptors. A lower Ki value indicates a higher binding affinity. The data presented is compiled from publicly available databases and commercial suppliers.

Experimental Protocols

The determination of receptor binding affinities, such as the Ki values presented above, is typically achieved through competitive radioligand binding assays. These assays measure the ability of an unlabeled drug (the "competitor," e.g., this compound) to displace a radiolabeled ligand from its receptor. Below are representative protocols for assays targeting the key receptors for this compound.

Histamine H1 Receptor Competition Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the histamine H1 receptor.

-

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human histamine H1 receptor.

-

Radioligand: [³H]-Pyrilamine (a selective H1 antagonist).

-

Competitor: this compound.

-

Non-specific Binding Control: Mianserin (a high-concentration unlabeled ligand to saturate all receptors).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus.

-

-

Procedure:

-

Membrane Preparation: Homogenize receptor-expressing cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer.

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]-pyrilamine, and varying concentrations of this compound.

-

Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate the bound from the free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [³H]-pyrilamine against the logarithm of the this compound concentration. Use non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Dopamine D2 Receptor Competition Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

-

Materials:

-

Receptor Source: Membranes from CHO-K1 cells stably expressing the human dopamine D2 receptor.

-

Radioligand: [³H]-Spiperone (a potent D2 antagonist).

-

Competitor: this compound.

-

Non-specific Binding Control: Haloperidol (at a high concentration).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus.

-

-

Procedure:

-

Follow a similar procedure as described for the H1 receptor assay, substituting the D2-specific reagents.

-

Incubate the assay plate, for example, at 37°C for 60 minutes.

-

Perform filtration and scintillation counting.

-

Analyze the data using the Cheng-Prusoff equation to calculate the Ki value for this compound at the D2 receptor.

-

Serotonin 5-HT2A Receptor Competition Binding Assay

-

Objective: To determine the binding affinity (Ki) of this compound for the serotonin 5-HT2A receptor.

-

Materials:

-

Receptor Source: Membranes from HEK293 cells stably expressing the human serotonin 5-HT2A receptor.

-

Radioligand: [³H]-Ketanserin (a selective 5-HT2A antagonist).

-

Competitor: this compound.

-

Non-specific Binding Control: Mianserin or another suitable high-affinity 5-HT2A ligand at a high concentration.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Instrumentation: Scintillation counter, filtration apparatus.

-

-

Procedure:

-

Employ a similar methodology to the H1 and D2 receptor binding assays, using the 5-HT2A-specific reagents.

-

Incubation conditions may vary, for instance, 30 minutes at 37°C.

-

After incubation, perform rapid filtration and washing.

-

Quantify the bound radioactivity and calculate the IC50 and subsequently the Ki value for this compound's affinity for the 5-HT2A receptor.

-

Signaling Pathways

The pharmacological effects of this compound are a direct result of its antagonism at various G-protein coupled receptors (GPCRs), thereby blocking their downstream signaling cascades.

Histamine H1 Receptor Signaling (Gq Pathway)

This compound's potent antagonism of the H1 receptor is central to its sedative effects. The H1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein.

Caption: this compound antagonism of the H1 receptor blocks Gq-mediated signaling.

Dopamine D2 Receptor Signaling (Gi/o Pathway)

This compound's antagonism at D2 receptors, though less potent than its H1 antagonism, is a feature it shares with other phenothiazines. The D2 receptor is coupled to the Gi/o alpha subunit.

Caption: this compound antagonism of the D2 receptor blocks Gi/o-mediated signaling.

Serotonin 5-HT2A Receptor Signaling (Gq Pathway)

Similar to the H1 receptor, the 5-HT2A receptor is also coupled to the Gq alpha subunit. This compound's antagonism at this receptor may contribute to its overall sedative and anxiolytic effects.

Caption: this compound antagonism of the 5-HT2A receptor blocks Gq-mediated signaling.

Conclusion

The pharmacological profile of this compound is characterized by its potent antagonism of the histamine H1 receptor, with lower to moderate affinity for dopamine D2, serotonin 5-HT2A, and other receptors. This receptor binding profile provides a clear molecular basis for its primary clinical use as a sedative-hypnotic. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a comprehensive resource for researchers and professionals in the field of drug development and neuropharmacology. Further investigation into the nuances of this compound's interactions with its secondary targets may reveal additional therapeutic potential or provide a more complete understanding of its side effect profile.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Physicochemical Properties of Propiomazine Hydrochloride

This technical guide provides a comprehensive overview of the core physicochemical properties of this compound hydrochloride. The information herein is intended to support research, development, and formulation activities by providing essential data on its chemical and physical characteristics, alongside detailed experimental protocols for their determination.

Core Physicochemical Data

This compound hydrochloride is the hydrochloride salt of this compound, a phenothiazine (B1677639) derivative.[1] It presents as a yellow, practically odorless powder.[2][3] The compound is known to be slowly oxidized when moistened or in an aqueous solution upon prolonged exposure to air and/or light.[2]

Quantitative Physicochemical Properties

The key quantitative physicochemical properties of this compound and its hydrochloride salt are summarized in the table below for easy reference and comparison.

| Property | Value | Salt Form | Reference |

| Molecular Formula | C₂₀H₂₄N₂OS | This compound (Base) | [2] |

| C₂₀H₂₅ClN₂OS | This compound HCl | [1] | |

| Molecular Weight | 340.48 g/mol | This compound (Base) | [3] |

| 376.94 g/mol | This compound HCl | [1][3] | |

| Melting Point | 201-206 °C | This compound HCl | [2] |

| Boiling Point | 235-245 °C at 0.5 mmHg | This compound (Base) | [2] |

| LogP (Octanol-Water) | 4.79 | This compound (Base) | [2][4] |

| Solubility | Water: Very soluble (1 g in 4.5 mL)[2][3] | This compound HCl | |

| Alcohol: Freely soluble[2][3] | This compound HCl | ||

| Benzene: Insoluble[2][3] | This compound HCl | ||

| DMSO: 83.33 mg/mL (244.74 mM) | This compound (Base) | [5] | |

| UV Absorption Max (λmax) | In Acid: 244 nm[2] | This compound HCl | |

| In Water: 241 nm[2] | This compound HCl |

Mechanism of Action: Multi-Receptor Antagonism

This compound hydrochloride's pharmacological effects are attributed to its complex interaction with multiple neurotransmitter receptors.[6] It acts as an antagonist at dopamine (B1211576) (D1, D2, D4), serotonin (B10506) (5-HT2A, 5-HT2C), muscarinic (M1-M5), alpha-1 adrenergic, and histamine (B1213489) H1 receptors.[2][7] Its primary use as a sedative is a direct result of its potent antihistamine (H1 receptor antagonism) effects.[2][6] The antipsychotic activity, though not its primary therapeutic use, is linked to its antagonism of dopamine and 5-HT2 receptors.[1][6][7]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of a solid compound like this compound hydrochloride.

Melting Point Determination

The melting point is a critical indicator of purity.[8] For a pure crystalline solid, the melting range is typically sharp (0.5-1.0°C).[8]

Methodology: Capillary Method [9][10][11]

-

Sample Preparation: Ensure the this compound hydrochloride sample is completely dry and finely powdered.

-

Capillary Loading: Press the open end of a thin-walled capillary tube into the powdered sample. Tap the sealed end gently on a hard surface to pack the powder down to a height of approximately 3 mm.[8][12]

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus (e.g., Mel-Temp or Fisher-Johns).[8][12]

-

Heating and Observation:

-

For an unknown compound, perform a rapid initial heating to determine an approximate melting range.[8][10]

-

Allow the apparatus to cool.

-

In a second, more careful determination, heat the sample at a slower, controlled rate (e.g., 1-2°C per minute) as the temperature approaches the approximate melting point.[8]

-

-

Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire solid mass has turned into a clear liquid (completion of melting). This range is the melting point.[8][12]

Solubility Determination

Solubility data is fundamental for formulation development, dissolution studies, and predicting bioavailability.

Methodology: Shake-Flask Equilibrium Method [13][14]

-

Preparation: Add an excess amount of this compound hydrochloride solid to a known volume of the desired solvent (e.g., water, ethanol, buffer of a specific pH) in a sealed, airtight container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[13]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid via centrifugation and/or filtration using an inert filter (e.g., PTFE) that does not bind the analyte.[13]

-

Quantification: Accurately determine the concentration of this compound hydrochloride in the clear, saturated filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[13] A calibration curve with standards of known concentrations is required for accurate quantification.

-

Reporting: Express the solubility in standard units, such as mg/mL or mol/L, specifying the solvent and temperature.

LogP (Octanol-Water Partition Coefficient) Determination

LogP is a measure of a compound's lipophilicity, which is crucial for predicting its absorption, distribution, metabolism, and excretion (ADME) properties.[15][16]

Methodology: Shake-Flask Method [14][16]

-

Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate.

-

Partitioning: Dissolve a precisely weighed amount of this compound hydrochloride in one of the pre-saturated phases (typically the one in which it is more soluble). Add a known volume of this solution to a separatory funnel containing a known volume of the other pre-saturated phase.

-

Equilibration: Shake the funnel vigorously for a set period to allow the compound to partition between the two phases until equilibrium is reached.[16]

-

Phase Separation: Allow the two phases (n-octanol and aqueous) to separate completely.

-

Quantification: Carefully withdraw a sample from each phase. Determine the concentration of this compound hydrochloride in both the n-octanol and aqueous layers using a suitable analytical technique like HPLC-UV.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the organic phase to the concentration in the aqueous phase. The LogP is the base-10 logarithm of this value.[15]

pKa Determination

The acid dissociation constant (pKa) is essential for understanding the ionization state of a drug at different physiological pH values, which affects its solubility and permeability.[17]

Methodology: Potentiometric Titration [17][18][19]

-

Apparatus Calibration: Calibrate a potentiometer (pH meter) using standard buffers of known pH (e.g., pH 4, 7, and 10).[18]

-

Sample Preparation: Dissolve an accurately weighed amount of this compound hydrochloride in a suitable solvent (e.g., water or a water-cosolvent mixture for poorly soluble compounds) to a known concentration (e.g., 1 mM).[18][19]

-

Titration:

-

Place the sample solution in a vessel with a magnetic stirrer and immerse the calibrated pH electrode.

-

For a basic compound like this compound, titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). For an acidic compound, a strong base (e.g., 0.1 M NaOH) would be used.[18][19]

-

Add the titrant in small, precise increments and record the pH reading after each addition, ensuring the reading stabilizes.

-

-

Data Analysis: Plot the recorded pH values against the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point on the resulting titration curve, which is the midpoint of the steepest portion of the curve (the inflection point).[17][19] The experiment should be repeated multiple times to ensure reproducibility.[18]

References

- 1. This compound Hydrochloride | C20H25ClN2OS | CID 71802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. This compound - Janusinfo.se [janusinfo.se]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. chem.ucalgary.ca [chem.ucalgary.ca]

- 9. westlab.com [westlab.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. davjalandhar.com [davjalandhar.com]

- 12. Determination of Melting Point [wiredchemist.com]

- 13. benchchem.com [benchchem.com]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. acdlabs.com [acdlabs.com]

- 16. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]

- 17. journals.indexcopernicus.com [journals.indexcopernicus.com]

- 18. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 19. dergipark.org.tr [dergipark.org.tr]

Propiomazine Structure-Activity Relationship: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiomazine is a first-generation antipsychotic of the phenothiazine (B1677639) class, primarily utilized for its sedative and hypnotic properties. Its therapeutic effects and side-effect profile are dictated by its interaction with a wide range of neurotransmitter receptors. This document provides an in-depth analysis of the structure-activity relationships (SAR) of this compound, contextualized within the broader SAR of the phenothiazine chemical class. Due to a scarcity of publicly available quantitative binding data for this compound, this guide infers its SAR by comparing its unique structural features to those of well-characterized phenothiazines. This guide also details the experimental protocols for assessing receptor binding and visualizes key signaling pathways and experimental workflows.

Introduction to this compound

This compound, chemically known as 1-[10-(2-dimethylaminopropyl)-10H-phenothiazin-2-yl]propan-1-one, is a phenothiazine derivative.[1] Structurally, it is characterized by a tricyclic phenothiazine core, a propionyl group at the 2-position, and a dimethylaminopropyl side chain at the nitrogen atom of the central ring (N10).[1] While classified as an antipsychotic, its clinical application is predominantly as a sedative and antiemetic, owing to its potent antihistaminic activity.[1][2]

This compound exerts its pharmacological effects through antagonism of a variety of receptors, including:[3][4][5]

-

Dopamine (B1211576) receptors: D₁, D₂, and D₄

-

Serotonin (B10506) receptors: 5-HT₂ₐ and 5-HT₂c

-

Histamine (B1213489) receptors: H₁

-

Muscarinic acetylcholine (B1216132) receptors: M₁ through M₅

-

Adrenergic receptors: α₁

The sedative effects are primarily attributed to its high affinity for the histamine H₁ receptor.[1][6] Its antipsychotic activity, though not its primary clinical use, is linked to its antagonism of dopamine D₂ and serotonin 5-HT₂ₐ receptors.[3][7]

General Structure-Activity Relationships of Phenothiazines

The pharmacological activity of phenothiazine derivatives is intricately linked to their chemical structure. The key structural components governing their activity are the phenothiazine ring system, the substituent at the 2-position, and the aminoalkyl side chain at the N10 position.[8][9][10]

The Phenothiazine Ring System

The tricyclic phenothiazine nucleus is essential for activity. Oxidation of the sulfur atom at the 5-position generally leads to a decrease in antipsychotic activity.[9]

Substitution at the 2-Position

Substitution at the 2-position of the phenothiazine ring is a critical determinant of antipsychotic potency.[11]

-

Electron-withdrawing groups at this position, such as a halogen (e.g., chlorine in chlorpromazine) or a trifluoromethyl group (e.g., in triflupromazine), significantly enhance neuroleptic activity compared to unsubstituted or electron-donating groups.[12]

-

The general order of potency for substituents at the 2-position is: CF₃ > Cl > CH₃CO > H.[9]

-

Substitution at other positions (1, 3, or 4) generally results in decreased antipsychotic activity.[11]

The Aminoalkyl Side Chain at N10

The nature of the side chain at the N10 position profoundly influences both potency and the type of activity.[10]

-

Chain Length: A three-carbon chain separating the nitrogen of the phenothiazine ring and the terminal amino group is optimal for neuroleptic activity. Shortening the chain to two carbons, as seen in promethazine, diminishes antipsychotic effects and enhances antihistaminic and anticholinergic activities.[11]

-

Terminal Amino Group: A tertiary amine is crucial for maximal antipsychotic potency. Primary and secondary amines are less active.[9]

-

Branching: Introduction of a methyl group on the carbon adjacent to the terminal amine (β-position) can influence activity, while branching at the carbon attached to the ring nitrogen (α-position) generally decreases neuroleptic potency.[9]

Inferred Structure-Activity Relationship of this compound

The 2-Propionyl Group

This compound possesses a propionyl group (-CO-CH₂-CH₃) at the 2-position. This acyl group is electron-withdrawing, which is consistent with the general requirement for such a group to confer antipsychotic activity.[9] However, it is considered less strongly electron-withdrawing than a trifluoromethyl or chloro group. This may explain why this compound is not primarily used as a potent neuroleptic.[3] The presence of the ketone functionality in the propionyl group may also influence its metabolic profile and interactions with other biological targets.

The N-10 Side Chain: 2-(Dimethylamino)propyl

This compound has a three-carbon chain with a terminal dimethylamino group, which aligns with the optimal structure for neuroleptic activity.[11] The presence of a methyl group on the second carbon of the propyl chain (a feature it shares with promethazine) is a notable deviation from the straight propyl chain found in promazine (B1679182) and chlorpromazine (B137089). This branching pattern is known to reduce antipsychotic potency while potentially enhancing antihistaminic and anticholinergic effects.[11]

Quantitative Data and Comparative Analysis

While specific Ki values for this compound are largely unavailable, the following tables present data for related phenothiazines to provide a comparative context for this compound's likely receptor affinities.

Table 1: Qualitative Receptor Binding Profile of this compound

| Receptor Family | Subtypes Antagonized | Primary Associated Effects |

| Dopamine | D₁, D₂, D₄ | Antipsychotic, Extrapyramidal side effects |

| Serotonin | 5-HT₂ₐ, 5-HT₂c | Atypical antipsychotic properties, Anxiolytic |

| Histamine | H₁ | Sedation, Antiemetic, Weight gain |

| Muscarinic | M₁-M₅ | Anticholinergic side effects (dry mouth, blurred vision) |

| Adrenergic | α₁ | Orthostatic hypotension, Dizziness |

Source: Information synthesized from multiple sources.[1][3][4][5]

Table 2: Comparative Binding Affinities (Ki, nM) of Selected Phenothiazines at Key Receptors

| Compound | Dopamine D₂ | Histamine H₁ | Serotonin 5-HT₂ₐ | Muscarinic M₁ | Adrenergic α₁ |

| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |

| Chlorpromazine | 1.8 | 1.1 | 1.3 | 13 | 1.3 |

| Promethazine | 20 | 0.1 | 10 | 2.2 | 3.2 |

| Thioridazine | 3.3 | 10 | 2.5 | 1.3 | 2.5 |

| Fluphenazine | 0.4 | 1.6 | 2.0 | 100 | 1.0 |

Disclaimer: These values are compiled from various sources and should be considered approximate. The absence of data for this compound highlights a significant gap in the publicly available pharmacological data.

From this comparative data, it can be inferred that this compound's potent sedative effect is likely due to a very high affinity for the H₁ receptor, possibly in the sub-nanomolar range, similar to promethazine. Its antipsychotic effects are likely weaker than those of chlorpromazine or fluphenazine, suggesting a lower affinity for the D₂ receptor.

Experimental Protocols for SAR Studies

The primary method for determining the binding affinity of a compound for a specific receptor is the radioligand binding assay.

Radioligand Binding Assay

Objective: To determine the equilibrium dissociation constant (Ki) of a test compound (e.g., this compound or its analogs) for a specific receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (a molecule with known high affinity for the receptor) for binding to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC₅₀ value. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

Materials:

-

Cell membranes expressing the receptor of interest (e.g., from recombinant cell lines or animal brain tissue).

-

Radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Pyrilamine for H₁ receptors).

-

Test compounds (this compound and its analogs) at various concentrations.

-

Assay buffer.

-

Glass fiber filters.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize tissues or cells expressing the target receptor in a suitable buffer and centrifuge to isolate the cell membrane fraction. Resuspend the membrane pellet in the assay buffer.

-

Assay Setup: In a multi-well plate, combine the membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and varying concentrations of the test compound.

-

Incubation: Incubate the mixture at a specific temperature for a duration sufficient to reach binding equilibrium.

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters under vacuum. This separates the membrane-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Determine the specific binding by subtracting the non-specific binding (measured in the presence of a high concentration of an unlabeled competing ligand) from the total binding.

-

Plot the percentage of specific binding against the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualization of Signaling Pathways and Experimental Workflow

Signaling Pathways

This compound acts as an antagonist at G-protein coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathways for the Dopamine D₂ and Histamine H₁ receptors, which are inhibited by this compound.

Caption: Dopamine D₂ Receptor Signaling Pathway.

Caption: Histamine H₁ Receptor Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical workflow for conducting SAR studies on a series of this compound analogs.

Caption: Experimental Workflow for SAR Studies.

Conclusion

The structure-activity relationship of this compound is a complex interplay of its phenothiazine core, the 2-propionyl substituent, and the N-10 aminoalkyl side chain. While a comprehensive quantitative SAR profile is hampered by the lack of specific binding affinity data, a qualitative understanding can be derived from the well-established principles of phenothiazine pharmacology. The electron-withdrawing nature of the 2-propionyl group likely contributes to its modest antipsychotic potential, while the branched three-carbon side chain is consistent with its potent antihistaminic and sedative properties. Future research involving the systematic synthesis and pharmacological evaluation of this compound analogs is necessary to fully elucidate its quantitative SAR and to potentially guide the development of more selective and potent therapeutic agents.

References

- 1. This compound | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound Hydrochloride | C20H25ClN2OS | CID 71802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound [chemeurope.com]

- 6. SMPDB [smpdb.ca]

- 7. hmdb.ca [hmdb.ca]

- 8. researchgate.net [researchgate.net]

- 9. courseware.cutm.ac.in [courseware.cutm.ac.in]

- 10. pharmacy180.com [pharmacy180.com]

- 11. 12184 [pdspdb.unc.edu]

- 12. SAR of phenothiazine.pptx [slideshare.net]

In Vitro Characterization of Propiomazine Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiomazine, a phenothiazine (B1677639) derivative, is primarily recognized for its sedative and antihistaminic properties. The in vitro characterization of its metabolites is a critical step in understanding its pharmacokinetic profile, potential drug-drug interactions, and overall safety. This technical guide provides a comprehensive overview of the methodologies used to characterize this compound metabolites in vitro, with a focus on the primary metabolic pathways of N-demethylation and sulfoxidation. Drawing upon data from the closely related phenothiazine, promazine (B1679182), this document presents quantitative kinetic parameters and detailed experimental protocols to guide researchers in this field.

Introduction

This compound is metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system. The main metabolic transformations involve N-demethylation of the dimethylamino propyl side chain and sulfoxidation of the phenothiazine ring.[1] Understanding the kinetics of these reactions and identifying the specific CYP isoforms responsible are paramount for predicting in vivo clearance and potential drug-drug interactions. This guide outlines the key in vitro assays and analytical techniques for a thorough characterization of this compound metabolites.

Primary Metabolic Pathways

The two principal metabolic pathways for this compound are:

-

N-demethylation: The removal of a methyl group from the tertiary amine on the propyl side chain, resulting in the formation of N-desmethylthis compound.

-

Sulfoxidation: The oxidation of the sulfur atom in the phenothiazine ring, leading to the formation of this compound-5-sulfoxide.

Based on studies of the structurally similar compound promazine, the key cytochrome P450 enzymes involved in these transformations are CYP1A2, CYP3A4, and CYP2C19.[2][3] CYP1A2 and CYP2C19 are the main isoforms responsible for N-demethylation, while CYP1A2 and CYP3A4 are the primary catalysts for 5-sulfoxidation.[2][3]

Quantitative Data on Metabolite Formation

Table 1: Kinetic Parameters for Promazine N-demethylation by Human CYP Isoforms

| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (µl/min/pmol CYP) |

| CYP1A1 | 13.6 | 1.8 | 0.132 |

| CYP1A2 | 42.1 | 5.3 | 0.126 |

| CYP2B6 | 25.3 | 4.1 | 0.162 |

| CYP2C19 | 9.8 | 3.2 | 0.327 |

| CYP2D6 | 65.2 | 2.9 | 0.044 |

| CYP3A4 | 110.5 | 4.8 | 0.043 |

Data adapted from Wójcikowski et al., 2003.[2]

Table 2: Kinetic Parameters for Promazine 5-sulfoxidation by Human CYP Isoforms

| CYP Isoform | Km (µM) | Vmax (pmol/min/pmol CYP) | Intrinsic Clearance (Vmax/Km) (µl/min/pmol CYP) |

| CYP1A1 | 8.2 | 3.9 | 0.476 |

| CYP1A2 | 28.4 | 2.1 | 0.074 |

| CYP2B6 | 15.7 | 3.5 | 0.223 |

| CYP2C9 | 45.1 | 1.9 | 0.042 |

| CYP3A4 | 22.3 | 4.9 | 0.220 |

Data adapted from Wójcikowski et al., 2003.[2]

Experimental Protocols

This section details the methodologies for key in vitro experiments to characterize this compound metabolites.

Metabolic Stability in Human Liver Microsomes (HLM)

This assay determines the rate of disappearance of this compound when incubated with HLM, providing an estimate of its intrinsic clearance.

Protocol:

-

Prepare Incubation Mixture: In a microcentrifuge tube, combine human liver microsomes (final concentration 0.5 mg/mL) and this compound (final concentration 1 µM) in a phosphate (B84403) buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate Reaction: Add a pre-warmed solution of NADPH (final concentration 1 mM) to initiate the metabolic reaction.

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

-

Quench Reaction: Immediately quench the reaction by adding the aliquot to a tube containing a cold organic solvent (e.g., acetonitrile) with an internal standard.

-

Sample Preparation: Vortex the samples and centrifuge to pellet the protein.

-

Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to determine the concentration of remaining this compound.

-

Data Analysis: Plot the natural logarithm of the percentage of remaining this compound against time. The slope of the linear regression will give the rate constant of elimination, which can be used to calculate the intrinsic clearance.

Reaction Phenotyping with Recombinant CYP Isoforms

This experiment identifies the specific CYP isoforms responsible for the metabolism of this compound.

Protocol:

-

Incubation Setup: Prepare separate incubations for each recombinant human CYP isoform (e.g., CYP1A2, CYP2B6, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) at a final concentration of 10-50 pmol/mL.

-

Substrate Addition: Add this compound to each incubation at a concentration near its apparent Km (if known) or at a standard concentration (e.g., 10 µM).

-

Reaction Initiation and Termination: Follow the same procedure as the metabolic stability assay (steps 2-7).

-

Metabolite Quantification: Analyze the formation of N-desmethylthis compound and this compound-5-sulfoxide in each CYP isoform incubation using a validated LC-MS/MS method.

-

Data Interpretation: The isoforms that produce the highest levels of metabolites are the primary enzymes responsible for this compound metabolism.

Reaction Phenotyping with Chemical Inhibitors in HLM

This assay confirms the involvement of specific CYP isoforms by using selective chemical inhibitors in HLM.

References

- 1. Kinetics of cytochrome P450 3A4 inhibition by heterocyclic drugs defines a general sequential multistep binding process - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Contribution of human cytochrome P-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Contribution of human cytochrome p-450 isoforms to the metabolism of the simplest phenothiazine neuroleptic promazine - PubMed [pubmed.ncbi.nlm.nih.gov]

Propiomazine: A Comprehensive Pharmacological and Toxicological Review

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiomazine is a first-generation phenothiazine (B1677639) derivative with a multifaceted pharmacological profile, primarily characterized by its sedative, antihistaminic, and weak antipsychotic properties. This technical guide provides an in-depth review of the pharmacology and toxicology of this compound, with a focus on its mechanism of action, pharmacokinetics, and toxicological profile. Quantitative data are summarized in structured tables for comparative analysis. Detailed experimental methodologies for key assays are provided, and signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its molecular and systemic effects.

Introduction

This compound, chemically known as 10-(2-dimethylaminopropyl)-2-propionylphenothiazine, is a phenothiazine derivative structurally related to promethazine (B1679618).[1] While belonging to a class of drugs known for their neuroleptic activity, this compound is not primarily used as an antipsychotic due to its relatively weak dopamine (B1211576) receptor antagonism.[1] Its clinical applications have predominantly centered on its potent sedative and antihistaminic effects, making it useful for the treatment of insomnia and for preoperative sedation and anxiety relief.[1][2] This document aims to provide a comprehensive technical overview of this compound's pharmacological and toxicological characteristics to support further research and development.

Pharmacology

Mechanism of Action

This compound exerts its effects through competitive antagonism at a variety of neurotransmitter receptors.[1][2][3] Its sedative properties are largely attributed to its high affinity for the histamine (B1213489) H1 receptor.[2] The weak antipsychotic effects are thought to be mediated by its interaction with dopamine D2 and serotonin (B10506) 5-HT2A receptors, with a greater activity at the 5-HT2A receptor.[1] This higher 5-HT2A to D2 receptor affinity ratio may contribute to a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[1]

This compound's broad receptor binding profile includes:

-

Dopamine Receptors: Antagonist at D1, D2, and D4 subtypes.[1][3]

-

Serotonin Receptors: Antagonist at 5-HT2A and 5-HT2C subtypes.[1][3]

-

Histamine Receptors: Potent antagonist at the H1 receptor.[2][4]

-

Muscarinic Acetylcholine Receptors: Antagonist at M1, M2, M3, M4, and M5 subtypes.[1][3]

-

Adrenergic Receptors: Antagonist at the alpha-1 receptor.[1][3]

Pharmacodynamics

The clinical effects of this compound are a direct consequence of its interaction with the aforementioned receptors. Blockade of H1 receptors in the central nervous system leads to sedation and hypnosis. Antagonism of muscarinic receptors can result in anticholinergic side effects, while blockade of alpha-1 adrenergic receptors can lead to orthostatic hypotension.

dot

Caption: this compound's multi-receptor antagonism and associated clinical effects.

Table 1: Receptor Binding Profile of this compound and Comparative Phenothiazines

| Receptor | This compound Ki (nM) | Chlorpromazine (B137089) Ki (nM) | Promethazine Ki (nM) |

| Dopamine D2 | Data not available | 1.2 - 12 | 20 |

| Serotonin 5-HT2A | Data not available | 1.5 - 11 | 3.5 |

| Histamine H1 | Data not available | 0.2 - 3 | 0.1 - 2 |

| Muscarinic M1 | Data not available | 13 - 77 | 2 - 20 |

| Alpha-1 Adrenergic | Data not available | 1.6 - 26 | 7 |

Pharmacokinetics

This compound's pharmacokinetic profile is characterized by good absorption and high protein binding.

Table 2: Pharmacokinetic Parameters of this compound

| Parameter | Value | Species |

| Bioavailability | ~33% (Oral) | Human |

| Protein Binding | 81% | Human |

| Elimination Half-life | ~9 hours | Human |

| Metabolism | Hepatic (likely via Cytochrome P450 enzymes) | Inferred |

| Excretion | Primarily renal | Inferred |

dot

References

An In-Depth Technical Guide to the Synthesis and Purification of Propiomazine for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of Propiomazine, a phenothiazine (B1677639) derivative with significant applications in research due to its sedative and antihistaminic properties. This document details established synthetic routes, purification methodologies, and analytical techniques for characterization, intended to support researchers and professionals in the fields of medicinal chemistry and drug development.

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process, beginning with the preparation of a key intermediate, 2-propionylphenothiazine, followed by its alkylation to yield the final compound.

Step 1: Synthesis of 2-Propionylphenothiazine via Friedel-Crafts Acylation

The synthesis of the 2-propionylphenothiazine intermediate is typically achieved through a Friedel-Crafts acylation of phenothiazine with propionyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Experimental Protocol: Friedel-Crafts Acylation of Phenothiazine

-

Materials:

-

Phenothiazine

-

Propionyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Ice

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

-

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser and an addition funnel, suspend anhydrous aluminum chloride in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen).

-

Cool the suspension to 0°C using an ice/water bath.

-

Slowly add a solution of propionyl chloride in anhydrous dichloromethane to the cooled suspension via the addition funnel.

-

After the addition is complete, add a solution of phenothiazine in anhydrous dichloromethane dropwise to the reaction mixture.

-

Once the addition of phenothiazine is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with water and saturated sodium bicarbonate solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-propionylphenothiazine.

-

The crude product can be further purified by recrystallization or column chromatography.

-

Step 2: Synthesis of this compound Base

The this compound base is synthesized by the N-alkylation of 2-propionylphenothiazine with 2-dimethylaminoisopropyl chloride.

Experimental Protocol: Synthesis of this compound Maleate (B1232345)

This protocol is adapted from a patented industrial process and includes the formation of the maleate salt for purification.

-

Materials:

-

2-propionylphenothiazine

-

2-dimethylaminoisopropyl chloride hydrochloride

-

Potassium hydroxide (B78521) (KOH)

-

Water

-

Aqueous sodium hydroxide solution

-

Maleic acid

-

-

Procedure:

-

Prepare the free base of 2-dimethylaminoisopropyl chloride by dissolving the hydrochloride salt in a mixture of water and toluene and basifying with aqueous sodium hydroxide solution at a temperature below 10°C. Separate the organic (toluene) layer.

-

To the toluene layer containing the free base, add 2-propionylphenothiazine and potassium hydroxide flakes at a temperature below 10°C.

-

Slowly heat the reaction mixture to reflux and maintain for 5-6 hours under azeotropic conditions to remove water. Monitor the reaction progress by HPLC.

-

After the reaction is complete, cool the mixture to 25-30°C and add water.

-

Separate the organic layer and concentrate it to obtain the crude this compound base. The crude product at this stage may contain a significant amount of the isothis compound impurity.

-

Purification of this compound

Purification of this compound is critical to remove unreacted starting materials and, most importantly, the isomeric impurity, isothis compound. The formation of a salt, typically the maleate, followed by crystallization is an effective method for achieving high purity.

Experimental Protocol: Purification of this compound via Maleate Salt Formation

-

Procedure:

-

Dissolve the crude this compound base in methanol at 25-30°C to obtain a clear solution.

-

Add maleic acid to the solution and continue stirring for 4-5 hours at the same temperature.

-

The this compound maleate will precipitate out of the solution.

-

Filter the precipitated solid and dry it to obtain pure this compound maleate. This process has been shown to yield a purity of greater than 99.5% with the isothis compound content below 0.10% as determined by HPLC.[1]

-

Alternative Purification Methods:

-

Recrystallization of the Free Base: The crude this compound base can be purified by recrystallization from a suitable solvent or solvent mixture. Isopropanol and ethanol-water mixtures have been suggested as effective for separating the desired product from impurities.

-

Column Chromatography: For research-scale purification, column chromatography can be employed. For basic amines like this compound, it is often advantageous to use a modified stationary phase (e.g., amino-functionalized silica) or to add a competing amine (e.g., triethylamine) to the mobile phase to prevent tailing and improve separation.

Data Presentation

Table 1: Summary of Quantitative Data for this compound Maleate Synthesis and Purification

| Parameter | Value | Reference |

| Final Product | This compound Maleate | [1] |

| Purity (by HPLC) | > 99.5% | [1] |

| Isothis compound Impurity (by HPLC) | < 0.10% | [1] |

| Yield (from 2-propionylphenothiazine) | Not explicitly stated | - |

Analytical Characterization

A suite of analytical techniques is employed to confirm the identity, purity, and quality of the synthesized this compound.

Table 2: Analytical Methods for this compound Characterization

| Technique | Purpose | Typical Conditions/Observations |

| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification of impurities. | Column: C18, Newcrom R1. Mobile Phase: Gradient mixture of acetonitrile (B52724) and a buffered aqueous phase (e.g., potassium dihydrogen phosphate). Detection: UV at ~250 nm. |

| Mass Spectrometry (MS) | Molecular weight confirmation and structural elucidation. | Provides the mass-to-charge ratio of the molecule and its fragments. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation by analyzing the chemical environment of protons (¹H NMR) and carbon atoms (¹³C NMR). | The spectra provide detailed information about the molecular structure. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the molecule. | Shows characteristic absorption bands for the ketone, amine, and aromatic functionalities. |

Mandatory Visualizations

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound maleate.

This compound Signaling Pathway

This compound exerts its pharmacological effects by acting as an antagonist at multiple neurotransmitter receptors.

Caption: this compound's mechanism of action via receptor antagonism.

References

A Technical Guide to the Stereochemistry and Biological Activity of Propiomazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propiomazine is a first-generation antihistamine of the phenothiazine (B1677639) class, primarily utilized for its sedative and hypnotic properties in the management of insomnia.[1][2] Structurally, it is a chiral compound, possessing a stereocenter in its dimethylaminopropyl side chain, and therefore exists as two distinct enantiomers: (R)-propiomazine and (S)-propiomazine. In pharmacology, it is a well-established principle that enantiomers of a chiral drug can exhibit significantly different biological activities, including receptor binding affinity, potency, and metabolic profiles. This is due to the three-dimensional nature of drug-receptor interactions, where one enantiomer may fit more optimally into the binding site of a target protein than the other.

While this compound is clinically used as a racemic mixture (a 1:1 mixture of both enantiomers), a detailed, publicly available comparative analysis of the biological activities of its individual (R) and (S) enantiomers is notably scarce in scientific literature. However, by examining the pharmacology of racemic this compound and drawing inferences from studies on other chiral phenothiazines and antihistamines, we can construct a scientifically-grounded hypothesis regarding the expected stereoselectivity of this compound's actions.

This technical guide provides a comprehensive overview of the known pharmacology of racemic this compound, outlines the expected differences in the biological activity of its enantiomers based on established principles of stereopharmacology, details relevant experimental protocols for chiral separation and analysis, and visualizes key pathways and workflows pertinent to its study.

Pharmacology of Racemic this compound

Racemic this compound is characterized by a broad receptor binding profile, acting as an antagonist at a variety of neurotransmitter receptors.[1][2][3][4] Its primary sedative effects are attributed to its potent antagonism of the histamine (B1213489) H1 receptor.[1][5] The antipsychotic effects of phenothiazines are generally linked to their antagonism of dopamine (B1211576) D2 receptors; however, this compound's affinity for these receptors is weaker compared to typical antipsychotics, and it is not used for this indication.[6]

The known receptor binding profile of racemic this compound is summarized in the table below. It is important to note that these values represent the combined activity of both enantiomers.

| Receptor Target | Reported Activity | Primary Therapeutic Effect |

| Histamine H1 | Antagonist | Sedation, Hypnosis |

| Dopamine D1, D2, D4 | Antagonist | Weak antipsychotic potential |

| Serotonin (B10506) 5-HT2A, 5-HT2C | Antagonist | Contribution to sedative and anxiolytic effects |

| Muscarinic M1-M5 | Antagonist | Anticholinergic side effects (e.g., dry mouth) |

| Alpha-1 Adrenergic | Antagonist | Potential for orthostatic hypotension |

Stereoselectivity of this compound Enantiomers: An Inferential Analysis

For instance, studies on the enantiomers of the phenothiazine derivative methotrimeprazine have demonstrated statistically significant differences in their binding to dopamine and serotonin receptors, with the levorotatory isomer being more active. Similarly, research on the enantiomers of antihistamines like chlorpheniramine (B86927) and dimethindene (B1670660) has shown that sedative effects are predominantly associated with the enantiomer exhibiting a higher affinity for the histamine H1 receptor.

Based on these precedents, it is highly probable that one enantiomer of this compound is a significantly more potent H1 antagonist than the other. Given that H1 antagonism is the primary mechanism for its sedative effects, the enantiomer with higher H1 affinity would be expected to be the primary contributor to the drug's therapeutic action. Conversely, the other enantiomer may contribute more to off-target effects or have a different pharmacological profile altogether.

Experimental Protocols

The investigation of the distinct biological activities of this compound enantiomers requires two key experimental stages: chiral separation of the racemic mixture and subsequent pharmacological characterization of the isolated enantiomers.

Chiral Separation of this compound Enantiomers by HPLC

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a standard method for the separation of enantiomers.

Objective: To resolve racemic this compound into its individual (R) and (S) enantiomers.

Materials and Methods:

-

HPLC System: A standard HPLC system equipped with a UV detector.

-

Chiral Column: A chiral stationary phase column, such as one based on cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak IA, Chiralpak ID).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., ethanol (B145695) or isopropanol), often with a small amount of a basic additive (e.g., diethylamine) to improve peak shape. The exact composition of the mobile phase must be optimized for the chosen column to achieve baseline separation.

-

Sample Preparation: Racemic this compound is dissolved in a suitable solvent (e.g., the mobile phase) to a known concentration.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.5 mL/min.

-

Temperature: Ambient or controlled (e.g., 25°C).

-

Detection: UV detection at a wavelength where this compound has significant absorbance (e.g., ~254 nm).

-

-

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject a small volume of the prepared this compound sample.

-

Monitor the elution of the two enantiomers as distinct peaks.

-

Collect the fractions corresponding to each peak for subsequent analysis.

-

The enantiomeric purity of the collected fractions should be confirmed by re-injection onto the chiral HPLC system.

-

Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.

Objective: To determine the binding affinities (Ki values) of (R)- and (S)-propiomazine for various receptors (e.g., histamine H1, dopamine D2, serotonin 5-HT2A).

Materials and Methods:

-

Receptor Source: Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells expressing human H1 receptors).

-

Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [3H]-pyrilamine for the H1 receptor).

-

Test Compounds: Isolated (R)- and (S)-propiomazine enantiomers.

-

Assay Buffer: A buffer solution appropriate for the specific receptor binding assay.

-

Filtration System: A cell harvester and glass fiber filters to separate bound from free radioligand.

-

Scintillation Counter: To measure the radioactivity on the filters.

-

Procedure (Competition Binding Assay):

-

In a series of tubes, add a fixed concentration of the radioligand and the receptor preparation.

-

Add increasing concentrations of the unlabeled test compound (either (R)- or (S)-propiomazine).

-

Incubate the mixture to allow binding to reach equilibrium.

-

Rapidly filter the contents of each tube through a glass fiber filter. The filters will trap the cell membranes with the bound radioligand.

-

Wash the filters with ice-cold assay buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

-

The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

-

Visualizations: Pathways and Workflows

Signaling Pathway of the Histamine H1 Receptor

This compound exerts its primary sedative effect by acting as an antagonist at the histamine H1 receptor. The following diagram illustrates the canonical signaling pathway associated with this G-protein coupled receptor (GPCR).

References

- 1. This compound | C20H24N2OS | CID 4940 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. This compound (PD009725, UVOIBTBFPOZKGP-UHFFFAOYSA-N) [probes-drugs.org]

- 5. SMPDB [smpdb.ca]

- 6. Promethazine - Wikipedia [en.wikipedia.org]

Propiomazine: An In-Depth Technical Guide to Thermal Stability and Degradation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propiomazine, a phenothiazine (B1677639) derivative, is utilized for its sedative and antihistaminic properties. Ensuring its stability throughout its shelf life is critical for its therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the thermal stability of this compound and its degradation pathways. It consolidates available data on its degradation kinetics, identifies major degradation products, and outlines detailed experimental protocols for stability-indicating studies. This document is intended to be a valuable resource for researchers and professionals involved in the development, manufacturing, and quality control of this compound-containing pharmaceutical products.

Introduction

This compound, chemically known as 1-[10-(2-dimethylaminopropyl)-10H-phenothiazin-2-yl]propan-1-one, is a first-generation antihistamine and sedative.[1][2] Like other phenothiazines, its chemical structure is susceptible to degradation under various environmental conditions, including elevated temperatures. Understanding the thermal stability and degradation mechanisms of this compound is paramount for the development of stable formulations, the establishment of appropriate storage conditions, and the assurance of patient safety.

This guide delves into the core aspects of this compound's thermal degradation, focusing on the identification of its degradation products and the pathways through which they are formed.

Thermal Stability of this compound

Studies have shown that this compound hydrochloride (PPZHCl) degrades at both ambient and elevated temperatures. The primary mechanism of thermal degradation is oxidation.[3][4] The phenothiazine ring system is susceptible to oxidation, leading to the formation of various degradation products.[5][6]

Quantitative Data on Thermal Degradation

A study on a formulated product of this compound hydrochloride demonstrated a significant loss of the active ingredient over time at various temperatures. The following table summarizes the observed degradation.

| Temperature | Duration | Percent Loss of Active Ingredient |

| Ambient (20-25°C) | 3 months | 10% |

| Ambient (20-25°C) | 5.5 months | ~20% |

| 55°C | 4 weeks | Significant loss (counteracted by antioxidant) |

Table 1: Summary of this compound Hydrochloride Degradation Under Various Conditions.

Degradation Pathways of this compound

The principal degradation pathway for this compound under thermal stress is oxidation of the sulfur atom in the phenothiazine ring, leading to the formation of this compound sulfoxide (B87167).[6][7][8] Further oxidation and other degradation reactions can also occur, particularly under forced degradation conditions.

Identified Degradation Products

Forced degradation studies on this compound hydrochloride using HPLC/MS/MS have identified between two and five degradation products.[3][4] The major degradants are oxidation products. The following table lists the molecular ions of five observed degradation products.

| Degradate | Molecular Ion (m/z) | Proposed Identity |

| A | 357 | This compound Sulfoxide |

| B | 357 | Isomer of this compound Sulfoxide |

| C | 373 | Dioxidation Product |

| D | 345 | Hydroxylated Product |

| E | 329 | N-demethylated Product |

Table 2: Identified Degradation Products of this compound Hydrochloride.

The formation of sulfoxide is a common degradation pathway for phenothiazine derivatives.[7][9] The presence of degradants with molecular ions of 357 suggests the addition of an oxygen atom to the this compound molecule (molecular weight 340.49 g·mol−1).[1][2]

Proposed Degradation Pathway

The primary thermal degradation pathway of this compound is proposed to be the oxidation of the sulfur atom to form this compound sulfoxide. This can be followed by further oxidation or other reactions.

Caption: Proposed oxidative degradation pathway of this compound.

Experimental Protocols

This section outlines detailed methodologies for conducting forced degradation studies and thermal analysis of this compound, based on established pharmaceutical guidelines and practices.